molecular formula C10H8BrN B2818314 2-Bromo-4-cyclopropylbenzonitrile CAS No. 1237130-18-5

2-Bromo-4-cyclopropylbenzonitrile

Cat. No.: B2818314
CAS No.: 1237130-18-5
M. Wt: 222.085
InChI Key: VQNMIDBWDLAFFR-UHFFFAOYSA-N
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Description

2-Bromo-4-cyclopropylbenzonitrile is an organic compound with the molecular formula C10H8BrN and a molecular weight of 222.08 g/mol . It is a derivative of benzonitrile, where the benzene ring is substituted with a bromine atom at the second position and a cyclopropyl group at the fourth position. This compound is primarily used in research and development within the fields of organic chemistry and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-cyclopropylbenzonitrile typically involves the bromination of 4-cyclopropylbenzonitrile. One common method is the reaction of 4-cyclopropylbenzonitrile with bromine in the presence of a catalyst such as iron(III) bromide (FeBr3) under controlled conditions . The reaction is carried out in an inert solvent like dichloromethane at a temperature range of 0-5°C to ensure selective bromination at the desired position.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-cyclopropylbenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, DMF), and bases (e.g., NaOH, K2CO3).

    Coupling: Boronic acids, palladium catalysts (e.g., Pd(PPh3)4), and bases (e.g., K2CO3, Na2CO3).

    Reduction: Reducing agents (e.g., LiAlH4, H2/Pd), solvents (e.g., THF, ethanol).

Major Products:

  • Substituted benzonitriles
  • Biaryl compounds
  • Amines

Mechanism of Action

The mechanism of action of 2-Bromo-4-cyclopropylbenzonitrile depends on its specific application. In medicinal chemistry, it may act as a precursor to bioactive molecules that target specific enzymes or receptors. The bromine and nitrile groups can interact with biological targets through various mechanisms, including covalent bonding, hydrogen bonding, and hydrophobic interactions .

Comparison with Similar Compounds

  • 2-Bromo-4-methylbenzonitrile
  • 2-Bromo-4-chlorobenzonitrile
  • 2-Bromo-4-fluorobenzonitrile

Comparison: 2-Bromo-4-cyclopropylbenzonitrile is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound in research and development .

Properties

IUPAC Name

2-bromo-4-cyclopropylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN/c11-10-5-8(7-1-2-7)3-4-9(10)6-12/h3-5,7H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQNMIDBWDLAFFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=C(C=C2)C#N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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